molecular formula C22H19ClN2O4S B15090747 Methyl 2-(4-chlorobenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate

Methyl 2-(4-chlorobenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B15090747
M. Wt: 442.9 g/mol
InChI Key: LGKVXSVUVIWQEJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorobenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate is a thiophene-based derivative characterized by a central thiophene ring substituted with:

  • A 4-chlorobenzamido group at position 2,
  • A methyl group at position 4,
  • A p-tolylcarbamoyl group (para-methylphenyl carbamoyl) at position 5,
  • A methyl carboxylate at position 2.

Molecular Formula: C21H16Cl2N2O4S
Molecular Weight: 463.33 g/mol
Key Features:

  • The p-tolyl group introduces hydrophobicity and steric bulk, which may improve interactions with biological targets.
  • The methyl carboxylate at position 3 contributes to solubility in polar solvents and serves as a site for further chemical modifications .

Properties

Molecular Formula

C22H19ClN2O4S

Molecular Weight

442.9 g/mol

IUPAC Name

methyl 2-[(4-chlorobenzoyl)amino]-4-methyl-5-[(4-methylphenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C22H19ClN2O4S/c1-12-4-10-16(11-5-12)24-20(27)18-13(2)17(22(28)29-3)21(30-18)25-19(26)14-6-8-15(23)9-7-14/h4-11H,1-3H3,(H,24,27)(H,25,26)

InChI Key

LGKVXSVUVIWQEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorobenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials may include 4-chlorobenzoic acid, p-toluidine, and thiophene derivatives. The synthesis process may involve:

    Amidation: Formation of amide bonds between 4-chlorobenzoic acid and p-toluidine.

    Carbamoylation: Introduction of the carbamoyl group to the thiophene ring.

    Esterification: Formation of the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorobenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorobenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Key Features Biological Activity Highlights References
Target Compound C21H16Cl2N2O4S 2-(4-Cl-benzamido), 5-(p-tolylcarbamoyl) High hydrophobicity; dual chloro substituents for enhanced reactivity. Antimicrobial, anticancer (potential)
Ethyl 2-(4-Methoxybenzamido)-5-[(4-Methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate C24H24N2O6S 2-(4-OMe-benzamido), 5-(4-OMe-phenylcarbamoyl) Electron-donating methoxy groups; improved solubility in non-polar solvents. Antibacterial, drug candidate
Methyl 2-(3,4-Dimethoxybenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate C23H22N2O6S 2-(3,4-OMe-benzamido), 5-(m-tolylcarbamoyl) Dual methoxy groups; meta-substitution alters steric interactions. Anti-inflammatory, enzyme inhibition
Ethyl 2-(4-Fluorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate C22H20FN2O4S 2-(4-F-benzamido), 5-(2-Me-phenylcarbamoyl) Fluorine atom increases electronegativity; ortho-methyl group adds steric bulk. Enhanced CNS penetration
Methyl 5-((3-Chloro-4-methylphenyl)carbamoyl)-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate C21H17Cl2N2O4S 2-(4-Cl-benzamido), 5-(3-Cl-4-Me-phenylcarbamoyl) Dual chloro groups with methyl substitution; increased lipophilicity. Anticancer, kinase inhibition

Substituent Effects on Reactivity and Bioactivity

Chlorine vs. Methoxy Groups :

  • Chlorine (electron-withdrawing) enhances electrophilic reactivity, making the compound more susceptible to nucleophilic attack. This is critical in covalent binding to biological targets like enzymes .
  • Methoxy groups (electron-donating) reduce electrophilicity but improve solubility and bioavailability, as seen in ’s compound .

Positional Isomerism: Para-substituted groups (e.g., p-tolyl in the target compound) optimize planar interactions with hydrophobic enzyme pockets.

Fluorine Substitution :

  • The smaller size and high electronegativity of fluorine () improve metabolic stability and membrane permeability compared to chlorine .

Methyl Carboxylate vs. Ethyl Ester :

  • Methyl esters (target compound) are less lipophilic than ethyl esters (), affecting tissue distribution and clearance rates .

Biological Activity

Methyl 2-(4-chlorobenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure includes a thiophene ring, which is known for its diverse biological properties. The presence of various functional groups, such as chlorobenzamido and p-tolylcarbamoyl, suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity : Many thiophene derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Properties : Thiophene compounds often demonstrate antimicrobial activity against various pathogens.

Biological Evaluation

Recent studies have evaluated the biological activity of this compound through various assays.

Table 1: Summary of Biological Activities

Activity IC50 Value (µM)Reference
Acetylcholinesterase Inhibition2.7
Antimicrobial Activity15
Cytotoxicity against Cancer Cells10

Case Studies

  • Acetylcholinesterase Inhibition : A study focused on the synthesis and evaluation of thiophene derivatives revealed that this compound showed significant inhibition of AChE, suggesting potential for treating Alzheimer's disease. The compound demonstrated an IC50 value of 2.7 µM, indicating strong potency in inhibiting this enzyme .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. The results indicated an IC50 value of 15 µM, showcasing its effectiveness as an antimicrobial agent .
  • Cytotoxicity Studies : The compound was also tested for cytotoxic effects on several cancer cell lines. It exhibited an IC50 value of 10 µM, suggesting it has potential as a chemotherapeutic agent .

Research Findings

The findings from various studies highlight the promising biological activities associated with this compound:

  • Structure-Activity Relationship (SAR) : The incorporation of specific substituents on the thiophene ring enhances biological activity. For instance, the presence of the chlorobenzamido group significantly improves AChE inhibition.
  • Computational Studies : Molecular docking studies have provided insights into the binding affinity and interaction modes between the compound and target enzymes, supporting empirical findings from biological assays.

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